![molecular formula C11H14Cl2N2 B1331608 [2-(5-氯-1H-吲哚-3-基)-1-甲基乙基]胺盐酸盐 CAS No. 1203-99-2](/img/structure/B1331608.png)

[2-(5-氯-1H-吲哚-3-基)-1-甲基乙基]胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride” is a chemical compound with the empirical formula C10H12Cl2N2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .

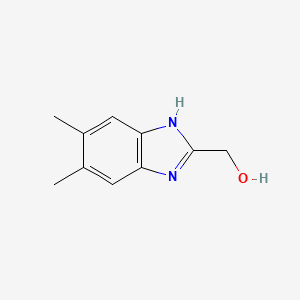

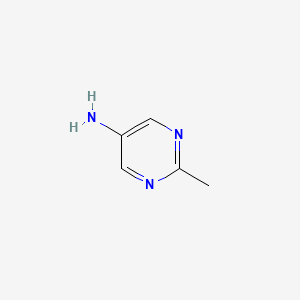

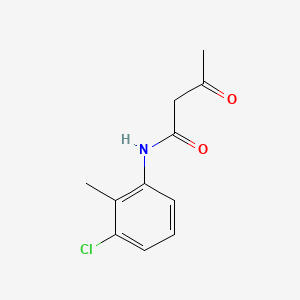

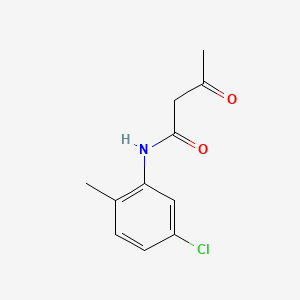

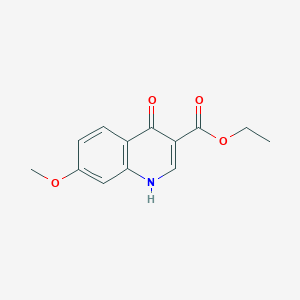

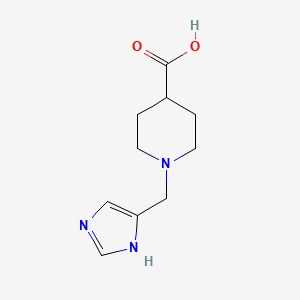

Molecular Structure Analysis

The molecular weight of this compound is 231.12 . The SMILES string representation is Cl.NCCc1c[nH]c2ccc(Cl)cc12 , which provides a text representation of the compound’s structure.Physical And Chemical Properties Analysis

This compound is a solid . Its boiling point is predicted to be 385.2±37.0 °C, and its density is predicted to be 1.252±0.06 g/cm3 . The pKa is predicted to be 16.87±0.30 .科学研究应用

合成和衍生物形成

- 吲哚衍生物的合成: Yi 等人 (2005) 展示了一种 4-氯-5-羟基-1H-苯并[g]吲哚的合成方法,突出了吲哚衍生物在化学合成中的多功能性 (H. Yi, H. Cho, & K. Lee, 2005).

- 嘧啶并[1,2-a]吲哚的形成: Suzdalev 等人 (2013) 研究了由涉及 1-(环氧-2-基甲基)-1H-吲哚的反应形成的嘧啶并[1,2-a]吲哚衍生物,展示了吲哚结构的化学反应性 (K. Suzdalev, S. V. Den’kina, & V. Tkachev, 2013).

- 含吲哚衍生物的制备: Behbehani 等人 (2011) 专注于制备具有抗菌活性的新型含吲哚杂环物质,强调了吲哚衍生物的潜在药学应用 (H. Behbehani, H. M. Ibrahim, S. Makhseed, & H. Mahmoud, 2011).

潜在的生物学和药理学应用

- 抗菌活性: Anekal & Biradar (2012) 和 Saundane 等人 (2013) 等人的研究评估了吲哚衍生物的抗菌特性,表明它们在开发新的抗菌剂中的潜力 (D. Anekal & J. S. Biradar, 2012); (A. R. Saundane, Vaijinath A. Verma, & V. Katkar, 2013).

- 胆碱酯酶和单胺氧化酶抑制: Bautista-Aguilera 等人 (2014) 确定吲哚衍生物为胆碱酯酶和单胺氧化酶双重抑制剂,突出了它们在治疗神经退行性疾病中的相关性 (Oscar M. Bautista-Aguilera 等,2014).

结构和化学表征

- 吲哚衍生物的表征: Phutdhawong 等人 (2019) 对甲基-5-(羟甲基)-2-呋喃羧酸酯衍生物(包括吲哚-胺衍生物)进行了研究,提供了对其结构和化学性质的见解 (Weerachai Phutdhawong 等,2019).

- 合成和表征: Helliwell 等人 (2011) 和 Singh 等人 (2017) 的论文提供了特定吲哚衍生物的详细合成和表征,有助于理解它们的化学行为和潜在应用 (M. Helliwell 等,2011); (M. Singh 等,2017).

安全和危害

未来方向

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions for this compound could involve further exploration of its biological activities and potential therapeutic applications.

作用机制

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders in the human body .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects . The specific interactions and resulting changes would depend on the particular receptors that the compound binds to.

Biochemical Pathways

Indole derivatives are known to affect various pathways, leading to downstream effects that can include antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Result of Action

Given the broad range of activities associated with indole derivatives, it can be inferred that the compound’s action could result in a variety of molecular and cellular effects .

属性

IUPAC Name |

1-(5-chloro-1H-indol-3-yl)propan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c1-7(13)4-8-6-14-11-3-2-9(12)5-10(8)11;/h2-3,5-7,14H,4,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKPOALZYQCCES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)Cl)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70923313 |

Source

|

| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(5-chloro-1H-indol-3-yl)-1-methylethyl]amine hydrochloride | |

CAS RN |

1203-99-2 |

Source

|

| Record name | NSC50457 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5-Chloro-1H-indol-3-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70923313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3,3'-diamine, 2,2',4,4',6,6'-hexamethyl-](/img/structure/B1331528.png)